2,4-DICHLORO-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE
Overview
Description
2,4-DICHLORO-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxin ring, a piperidinosulfonyl group, and two chlorine atoms, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2,4-DICHLORO-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE typically involves multiple steps, including the formation of the benzodioxin ring and the introduction of the piperidinosulfonyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures to produce the compound on a larger scale.
Chemical Reactions Analysis
2,4-DICHLORO-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-DICHLORO-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
2,4-DICHLORO-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE can be compared with other similar compounds, such as:
3,4-DICHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)BENZAMIDE: This compound shares a similar benzodioxin ring structure but lacks the piperidinosulfonyl group.
2,4-DICHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)BENZAMIDE: This compound also features the benzodioxin ring and chlorine atoms but differs in the functional groups attached to the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-piperidin-1-ylsulfonylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O5S/c21-15-12-16(22)19(30(26,27)24-6-2-1-3-7-24)11-14(15)20(25)23-13-4-5-17-18(10-13)29-9-8-28-17/h4-5,10-12H,1-3,6-9H2,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANXMAFCHKSQIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC4=C(C=C3)OCCO4)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.